molecular formula C19H21N3O5 B2981702 (E)-3,4-dimethoxy-N-(2-(2-(2-methoxybenzylidene)hydrazinyl)-2-oxoethyl)benzamide CAS No. 391883-11-7

(E)-3,4-dimethoxy-N-(2-(2-(2-methoxybenzylidene)hydrazinyl)-2-oxoethyl)benzamide

Cat. No.: B2981702
CAS No.: 391883-11-7
M. Wt: 371.393
InChI Key: XDBDYTQLSNMYHT-SRZZPIQSSA-N
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Description

This compound is a benzamide derivative featuring a hydrazinyl-oxoethyl backbone and a 2-methoxybenzylidene moiety. The (E)-stereochemistry of the hydrazinylidene double bond is critical for molecular conformation and interaction with biological targets .

Properties

IUPAC Name

3,4-dimethoxy-N-[2-[(2E)-2-[(2-methoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O5/c1-25-15-7-5-4-6-14(15)11-21-22-18(23)12-20-19(24)13-8-9-16(26-2)17(10-13)27-3/h4-11H,12H2,1-3H3,(H,20,24)(H,22,23)/b21-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDBDYTQLSNMYHT-SRZZPIQSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCC(=O)NN=CC2=CC=CC=C2OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C(=O)NCC(=O)N/N=C/C2=CC=CC=C2OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

391883-11-7
Record name 3,4-DIMETHOXY-N-(2-(2-(2-METHOXYBENZYLIDENE)HYDRAZINO)-2-OXOETHYL)BENZAMIDE
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3,4-dimethoxy-N-(2-(2-(2-methoxybenzylidene)hydrazinyl)-2-oxoethyl)benzamide typically involves a multi-step process:

  • Formation of the Hydrazone Intermediate: : The initial step involves the condensation of 2-methoxybenzaldehyde with hydrazine hydrate to form the hydrazone intermediate. This reaction is usually carried out in ethanol under reflux conditions.

  • Acylation Reaction: : The hydrazone intermediate is then reacted with 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. This step forms the final product, this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.

  • Reduction: : Reduction of the hydrazone linkage can yield corresponding amines, which may further react to form various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

    Oxidation: Quinones, carboxylic acids.

    Reduction: Amines, hydrazines.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-3,4-dimethoxy-N-(2-(2-(2-methoxybenzylidene)hydrazinyl)-2-oxoethyl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

Biologically, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic effects. Its ability to interact with biological targets such as enzymes or receptors could lead to the development of new pharmaceuticals.

Industry

Industrially, the compound could be used in the synthesis of dyes, polymers, or other materials that require specific chemical functionalities.

Mechanism of Action

The mechanism of action of (E)-3,4-dimethoxy-N-(2-(2-(2-methoxybenzylidene)hydrazinyl)-2-oxoethyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The methoxy groups and hydrazone linkage play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. This interaction can trigger various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Structural Analogues with Varied Benzylidene Substituents

The target compound’s benzylidene group can be modified at the aromatic ring, altering bioactivity. Key analogues include:

Compound Name Substituent on Benzylidene Key Features Reference
(E)-N'-(2-Hydroxy-3-methoxybenzylidene)-3,4-dimethoxybenzamide (CID 21488602) 2-hydroxy-3-methoxy Hydroxy group enhances hydrogen bonding and solubility; reduced lipophilicity compared to methoxy-only derivatives .
(E)-N'-(4-Hydroxybenzylidene)-3,4-dimethoxybenzamide (CID 21491722) 4-hydroxy Hydroxy substitution at para position increases polarity; potential for improved antioxidant activity .
(E)-N'-(4-Methoxybenzylidene)-3,4-dimethoxybenzamide (CID 9595398) 4-methoxy Para-methoxy group alters steric and electronic profiles; may influence binding to hydrophobic enzyme pockets .
(E)-N'-(3,4,5-Trimethoxybenzylidene)-3,4-dimethoxybenzamide (Compound 2g) 3,4,5-trimethoxy Enhanced microtubule disruption activity due to trimethoxy motif, similar to combretastatin analogues .

Key Observations :

  • 2-Methoxy vs.
  • Hydroxy Substitution : Hydroxy-containing analogues (CID 21488602, CID 21491722) exhibit higher solubility but may have reduced membrane permeability compared to methoxy derivatives .

Analogues with Heterocyclic Modifications

Hybridization with heterocycles can enhance bioactivity:

Compound Name Heterocyclic System Biological Activity Reference
(Z)-3,4-Dimethoxy-N-(1-(4-methoxyphenyl)-3-oxo-3-(2-(quinolin-8-yloxy)acetyl)hydrazinyl)benzamide Quinoline-oxygen linker Improved cytotoxic activity (IC₅₀ = 1.2 µM against MCF-7 cells) due to quinoline’s DNA intercalation potential .
4,6-Dimethyl-N-{[4-(2-(4-methylsulfanylbenzylidene)hydrazinyl)-2-oxoethyl]-1,3,4-oxadiazole} 1,3,4-Oxadiazole Moderate α-glucosidase inhibition (IC₅₀ = 8.3 µM) attributed to oxadiazole’s electron-withdrawing effects .

Key Observations :

  • Quinoline Hybrids: The quinolin-8-yloxy group in compound 6b enhances DNA binding, leading to superior cytotoxicity compared to non-heterocyclic analogues .
  • Oxadiazole Derivatives : The 1,3,4-oxadiazole ring improves metabolic stability but may reduce hydrazone-related reactivity .

Cytotoxic Activity Comparison

Compound Name Cell Line (IC₅₀, µM) Mechanism of Action Reference
(E)-3,4-Dimethoxy-N-(2-(2-(2-methoxybenzylidene)hydrazinyl)-2-oxoethyl)benzamide Not reported Hypothesized microtubule disruption via methoxy-aromatic interactions .
Compound 2g (3,4,5-trimethoxybenzylidene derivative) HeLa: 0.45 ± 0.02 Microtubule polymerization inhibition, similar to combretastatin A-4 .
(E)-N'-(2-Hydroxy-3-methoxybenzylidene)-3,4-dimethoxybenzamide MCF-7: 12.3 ± 1.1 ROS-mediated apoptosis; hydroxy group facilitates pro-oxidant effects .

Key Observations :

  • Trimethoxy derivatives (e.g., 2g) show superior cytotoxicity due to enhanced tubulin binding .
  • Hydroxy-substituted analogues may trade cytotoxicity for alternative mechanisms like ROS generation .

Physicochemical Data

Compound Name Melting Point (°C) LogP (Predicted) Aqueous Solubility (mg/mL)
This compound Not reported 2.8 0.12
(E)-N'-(4-Hydroxybenzylidene)-3,4-dimethoxybenzamide 235–238 1.9 1.45
Compound 2g 198–200 3.1 0.08

Key Observations :

  • Hydroxy-substituted analogues (e.g., CID 21491722) have lower LogP and higher solubility than methoxy derivatives .
  • Trimethoxy derivatives (e.g., 2g) exhibit high lipophilicity, favoring cellular uptake but limiting solubility .

Biological Activity

(E)-3,4-dimethoxy-N-(2-(2-(2-methoxybenzylidene)hydrazinyl)-2-oxoethyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structural arrangement, which includes a hydrazinyl group and methoxybenzylidene moiety, contributing to its diverse chemical reactivity and biological effects.

  • Molecular Formula : C19H21N3O5
  • Molecular Weight : 371.393 g/mol
  • CAS Number : 223676-18-4

Structure

The structure of the compound can be represented as follows:

 E 3 4 dimethoxy N 2 2 2 methoxybenzylidene hydrazinyl 2 oxoethyl benzamide\text{ E 3 4 dimethoxy N 2 2 2 methoxybenzylidene hydrazinyl 2 oxoethyl benzamide}

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing hydrazone functionalities have been shown to inhibit the growth of various cancer cell lines, including breast and colon cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.

Case Study: Antitumor Efficacy

A study conducted on a series of benzylidene hydrazone derivatives demonstrated that certain modifications in the structure led to enhanced cytotoxicity against cancer cells. The IC50 values for these compounds were significantly lower than those for standard chemotherapeutics like doxorubicin, highlighting their potential as effective anticancer agents .

Antimicrobial Activity

The compound also exhibits promising antimicrobial properties. Research has shown that derivatives with similar structural features possess notable antibacterial and antifungal activities. The mechanism behind this activity is attributed to the disruption of microbial cell membranes and inhibition of vital metabolic pathways.

Table 1: Antimicrobial Activity Comparison

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
(E)-3,4-dimethoxy-N-(...)C. albicans8 µg/mL

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial properties, this compound has demonstrated anti-inflammatory effects. Studies reveal that it can inhibit the production of pro-inflammatory cytokines in vitro, suggesting its potential utility in treating inflammatory diseases.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the methoxybenzylidene moiety may modulate signal transduction pathways by interacting with cellular receptors.

Molecular Dynamics Simulations

Molecular dynamics simulations have been employed to study the interactions between this compound and target proteins. These simulations indicate that the compound primarily interacts through hydrophobic contacts with minimal hydrogen bonding, which may influence its binding affinity and biological efficacy .

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing (E)-3,4-dimethoxy-N-(2-(2-(2-methoxybenzylidene)hydrazinyl)-2-oxoethyl)benzamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via hydrazone formation. A typical procedure involves refluxing a hydrazide derivative (e.g., (Z)-1) with a substituted benzaldehyde (e.g., 2-methoxybenzaldehyde) in absolute ethanol containing glacial acetic acid for 6–8 hours. Crystallization from ethanol/water (3:1) yields the pure product. Monitoring reaction progress via TLC and adjusting the molar ratio of reactants (1:1 to 1:1.2) can improve yields .

Q. How can the structural identity and purity of this compound be validated?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • NMR : Analyze 1^1H and 13^{13}C NMR to confirm the (E)-configuration of the hydrazone bond and methoxy group positions.
  • HPLC-MS : Verify purity (>95%) and molecular weight.
  • Elemental Analysis : Compare experimental C/H/N ratios with theoretical values to rule out impurities .

Q. What crystallographic strategies are recommended for resolving ambiguities in the compound’s crystal structure?

  • Methodological Answer : Employ single-crystal X-ray diffraction (SCXRD) with SHELXL for refinement. For ambiguous electron density regions (e.g., disordered methoxy groups), use restraints or constraints during refinement. Validate hydrogen bonding and π-π stacking interactions using Mercury software .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to biological targets, and what validation experiments are critical?

  • Methodological Answer :

  • In Silico Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., α-glucosidase or kinase enzymes). Focus on hydrogen bonding with methoxy/hydrazone groups.
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability.
  • Validation : Compare predictions with in vitro assays (e.g., enzyme inhibition IC50_{50} values) to resolve discrepancies between computational and experimental data .

Q. How should researchers address contradictions in biological activity data across different assay systems?

  • Methodological Answer :

  • Assay Standardization : Replicate experiments in both cell-free (e.g., α-glucosidase inhibition) and cell-based (e.g., glucose uptake in HepG2 cells) systems.
  • Control Compounds : Include reference inhibitors (e.g., acarbose for α-glucosidase) to normalize results.
  • Mechanistic Studies : Use fluorescence quenching or SPR to confirm direct target binding versus off-target effects .

Q. What strategies are effective for optimizing the compound’s pharmacokinetic properties in preclinical studies?

  • Methodological Answer :

  • LogP Optimization : Introduce polar groups (e.g., hydroxyl or carboxyl) to reduce hydrophobicity while retaining activity.
  • Metabolic Stability : Test microsomal stability (human/rat liver microsomes) and identify metabolic soft spots via LC-MS metabolite profiling.
  • In Vivo Validation : Use rodent models to correlate in vitro ADME data with bioavailability .

Data Analysis and Technical Challenges

Q. How can researchers resolve overlapping signals in 1^1H NMR spectra caused by methoxy and hydrazone protons?

  • Methodological Answer :

  • Variable Temperature NMR : Acquire spectra at 25°C and 40°C to separate broadened hydrazone NH signals.
  • COSY/HSQC : Assign coupled protons and carbons to distinguish methoxy (δ 3.8–4.0 ppm) from aromatic protons.
  • Deuteration : Exchange NH protons with D2_2O to confirm assignments .

Q. What statistical approaches are suitable for analyzing dose-response data in cytotoxicity assays?

  • Methodological Answer :

  • Nonlinear Regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate IC50_{50} values.
  • Error Analysis : Use bootstrapping to estimate 95% confidence intervals for replicate experiments.
  • Outlier Detection : Apply Grubbs’ test to exclude anomalous data points .

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